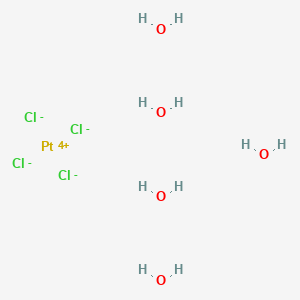![molecular formula C7H7N3 B13031975 4-Methyl-1H-imidazo[4,5-c]pyridine CAS No. 27582-18-9](/img/structure/B13031975.png)
4-Methyl-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazole-4-amine with suitable electrophiles, such as fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be catalyzed by various reagents, including acids or bases, depending on the specific reaction conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazopyridines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases or modulate the function of GABA receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocycle with similar structural features and applications.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: Utilized in the synthesis of luminescent materials and optoelectronic devices.
Uniqueness
4-Methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
27582-18-9 |
|---|---|
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
4-methyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-7-6(2-3-8-5)9-4-10-7/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
HEISWZKHISNNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)




![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
